2-n-Butoxybenzoyl chloride
Overview
Description
2-n-Butoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the second position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
2-n-Butoxybenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives. This reaction involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . The reaction typically requires anhydrous conditions to prevent the hydrolysis of the acyl chloride. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
2-n-Butoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-n-butoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases (e.g., pyridine), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-n-Butoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: It is involved in the synthesis of drug molecules and can be used to create prodrugs that improve the bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-n-Butoxybenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
2-n-Butoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-n-Butoxybenzoyl chloride: Similar in structure but with the butoxy group at the fourth position.
2-Chlorobenzoyl chloride: Contains a chlorine atom instead of a butoxy group at the second position.
2-Methoxybenzoyl chloride: Contains a methoxy group instead of a butoxy group at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form.
Properties
IUPAC Name |
2-butoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPARNTXGNJTCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313161 | |
Record name | 2-Butoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54090-37-8 | |
Record name | 2-Butoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54090-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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